Product packaging for 1,2-Diisopropylbenzene(Cat. No.:CAS No. 577-55-9)

1,2-Diisopropylbenzene

Cat. No.: B3427237
CAS No.: 577-55-9
M. Wt: 162.27 g/mol
InChI Key: OKIRBHVFJGXOIS-UHFFFAOYSA-N
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Description

Overview of Isomeric Diisopropylbenzenes in Chemical Literature

Diisopropylbenzene exists in three isomeric forms: 1,2-diisopropylbenzene (B1214297) (ortho), 1,3-diisopropylbenzene (B165221) (meta), and 1,4-diisopropylbenzene (B50396) (para). wikipedia.org These isomers share the same chemical formula but differ in the arrangement of their isopropyl groups on the benzene (B151609) ring, leading to distinct physical and chemical properties. All three are colorless, flammable liquids that are not readily soluble in water. wikipedia.orgnih.gov The varied positioning of the bulky isopropyl groups significantly influences their industrial applications and chemical reactivity. solubilityofthings.comsolubilityofthings.com

PropertyThis compound1,3-Diisopropylbenzene1,4-Diisopropylbenzene
Systematic Name 1,2-di(propan-2-yl)benzene1,3-di(propan-2-yl)benzene1,4-di(propan-2-yl)benzene
CAS Number 577-55-999-62-7100-18-5
Molecular Formula C12H18C12H18C12H18
Molar Mass 162.28 g/mol 162.28 g/mol 162.28 g/mol
Melting Point -57 °C-63 °C-17 °C
Boiling Point 205 °C203 °C210 °C
Solubility in Water Very slightly soluble0.072 mg·l−1 (25 °C)Practically insoluble
Source: wikipedia.org

Structural Uniqueness of this compound

The defining characteristic of this compound is the adjacent positioning of its two isopropyl groups on the benzene ring. ontosight.ai This ortho-substitution pattern distinguishes it from its meta and para isomers and is the primary determinant of its unique chemical behavior. The proximity of these bulky substituents creates a sterically crowded environment around the substitution sites, which in turn affects its reactivity in various chemical reactions.

Steric Hindrance Effects in this compound

Steric hindrance in this compound arises from the spatial crowding of the two adjacent isopropyl groups. This phenomenon, which is the repulsion between non-bonding groups in a molecule, significantly influences its chemical reactivity. youtube.com For instance, in electrophilic substitution reactions, the bulky isopropyl groups can obstruct the approach of incoming electrophiles, thereby affecting the reaction rate and the position of further substitution. smolecule.commasterorganicchemistry.com This steric effect is a key factor in understanding the compound's role in organic synthesis and its distinct behavior compared to its less hindered isomers.

Historical Context of this compound Research

Research into diisopropylbenzenes gained momentum in the mid-20th century with advancements in the alkylation of aromatic hydrocarbons. These compounds, including this compound, are typically produced as byproducts during the synthesis of cumene (B47948), an important industrial chemical, through the alkylation of benzene with propylene (B89431). wikipedia.orgresearchgate.net Early research focused on optimizing the yield and selectivity of these alkylation processes, often employing Lewis acid catalysts like aluminum trichloride (B1173362). wikipedia.org Over time, investigations have expanded to include transalkylation reactions, where diisopropylbenzenes are reacted with benzene to produce more cumene, and the use of more advanced catalysts like zeolites. researchgate.net

Significance of this compound in Chemical Science

The unique properties of this compound make it a valuable compound in various areas of chemical science.

Contribution to Understanding Aromatic Compound Thermodynamics

Studies involving diisopropylbenzene isomers have contributed to a deeper understanding of the thermodynamics of aromatic compounds. Research on the enthalpies of formation of compounds like 1,4-diisopropylbenzene provides crucial data for developing and refining group-contribution models used to predict the thermodynamic properties of organic compounds. acs.orgresearchgate.net These experimental studies help to address weaknesses in theoretical models where data for specific molecular structures is lacking. acs.orgresearchgate.net

Role in Organic Synthesis and New Materials Development

This compound serves as an important intermediate in organic synthesis. smolecule.com It is utilized in the production of various chemicals, including pharmaceuticals and agrochemicals. ontosight.aismolecule.com Furthermore, diisopropylbenzenes are precursors to dihydroxybenzene derivatives through the Hock rearrangement. wikipedia.org The hydroperoxides formed from all three isomers are also valuable as radical initiators in polymerization processes. wikipedia.org In the realm of material science, diisopropylbenzene is used in the synthesis of stabilizers for polymers, enhancing their thermal and oxidative stability.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18 B3427237 1,2-Diisopropylbenzene CAS No. 577-55-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-di(propan-2-yl)benzene
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InChI

InChI=1S/C12H18/c1-9(2)11-7-5-6-8-12(11)10(3)4/h5-10H,1-4H3
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InChI Key

OKIRBHVFJGXOIS-UHFFFAOYSA-N
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Canonical SMILES

CC(C)C1=CC=CC=C1C(C)C
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Molecular Formula

C12 H18, C12H18
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DSSTOX Substance ID

DTXSID30860336
Record name Benzene, 1,2-bis(1-methylethyl)-
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Molecular Weight

162.27 g/mol
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Physical Description

Liquid, Colorless liquid; [HSDB], COLOURLESS LIQUID WITH PUNGENT ODOUR.
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Boiling Point

205 °C, 204 °C at 760 mm Hg, Boiling point: 115.4 °C @ 50 mm Hg, 203-205 °C
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Flash Point

77 °C, 170 °F (Open cup), 77 °C o.c.
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Solubility

Sol in all proportions of alcohol, ether, acetone and benzene., Solubility in water at 25 °C: poor
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Density

0.9 (water=1), 0.8701 at 20 °C/4 °C, 0.9 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1
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Vapor Density

5.6 (Air= 1), Relative vapor density (air = 1): 5.6
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Vapor Pressure

0.25 to 0.39 mm Hg at 25 °C
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Color/Form

Clear, colorless liquid

CAS No.

577-55-9, 25321-09-9
Record name 1,2-Bis(1-methylethyl)benzene
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Melting Point

-57 °C
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Ii. Synthetic Methodologies and Preparation Pathways of 1,2 Diisopropylbenzene

Alkylation Routes for Diisopropylbenzene Production

Alkylation is the core process for attaching isopropyl groups to the benzene (B151609) ring. This can be accomplished by reacting benzene directly with propylene (B89431) or by further alkylating isopropylbenzene (cumene).

The direct alkylation of benzene with propylene is a fundamental reaction in the petrochemical industry, with cumene (B47948) being the primary target product. nih.govacs.org However, polyalkylation reactions occur concurrently, leading to the formation of diisopropylbenzene (DIPB) and triisopropylbenzene (B8360398) (TIPB) as secondary products. nih.gov The reaction is exothermic, and controlling the temperature is crucial as higher temperatures tend to favor the formation of polyalkylated products like DIPB. nih.gov The process typically involves reacting benzene and propylene in the gas phase over a solid acid catalyst. nih.gov

The reaction proceeds as follows: C₆H₆ + CH₃CH=CH₂ → C₆H₅CH(CH₃)₂ (Cumene) C₆H₅CH(CH₃)₂ + CH₃CH=CH₂ → C₆H₄(CH(CH₃)₂)₂ (Diisopropylbenzene)

While this route produces a mixture of DIPB isomers, it is a less direct method for specifically targeting 1,2-diisopropylbenzene (B1214297) due to the formation of other isomers and higher alkylated byproducts.

A more direct and commercially significant route for producing diisopropylbenzene involves the alkylation of isopropylbenzene (cumene) with propylene. google.com This process allows for greater control over the production of DIPB, yielding a mixture of para-diisopropylbenzene (p-DIPB) and meta-diisopropylbenzene (m-DIPB). google.com The ortho-isomer, this compound, is also formed, but it is often considered an impurity as its boiling point is very close to that of the m-isomer, making separation by fractional distillation difficult. google.com

The reaction is conducted in an alkylation zone containing a suitable catalyst. The process parameters are carefully controlled to optimize the yield of the desired isomers. google.com

Table 1: Typical Reaction Conditions for Alkylation of Isopropylbenzene with Propylene google.com
ParameterTypical RangePreferred Range
Temperature149°C - 204°C (300°F - 400°F)171°C - 191°C (340°F - 375°F)
Molar Ratio (Cumene:Propylene)4:1 to 12:15:1 to 10:1
Weight Hourly Space Velocity (WHSV)2 hr⁻¹ to 10 hr⁻¹4 hr⁻¹ to 8 hr⁻¹

Under these conditions, the alkylation typically results in a diisopropylbenzene isomer mixture containing approximately 75% p-DIPB and 25% m-DIPB, along with smaller quantities of the o-DIPB isomer. google.com

Catalytic Aspects in Alkylation: Lewis Acid Catalysis

The choice of catalyst is a critical factor that influences the rate, selectivity, and isomer distribution of the alkylation reaction. Both traditional Lewis acids and modern solid acid catalysts like zeolites are employed.

Aluminum trichloride (B1173362) (AlCl₃) is a classic and potent Lewis acid catalyst used in Friedel-Crafts alkylation reactions. google.com In the synthesis of diisopropylbenzene, the amount of AlCl₃ and the reaction temperature are critical parameters that must be precisely controlled to manage the isomer distribution and prevent the formation of byproducts. google.com Specifically, controlling these conditions can minimize the production of this compound and its subsequent byproduct, trimethylindane, which is difficult to separate from m-diisopropylbenzene. google.com

Research has shown that maintaining a specific temperature and catalyst concentration range allows for the production of a mixture of m- and p-DIPB that is substantially free of the ortho-isomer. google.com

Table 2: Critical Conditions for AlCl₃ Catalysis to Minimize o-Diisopropylbenzene Formation google.com
ParameterCritical Range
Temperature65°C - 115°C
AlCl₃ Concentration (mole percent based on benzenoid components)0.1 to 2.0 mole %

Exceeding these conditions, particularly the catalyst concentration, can promote the formation of the undesired ortho-isomer. google.com The catalyst often forms an oily liquid complex with hydrogen chloride and aromatic hydrocarbons, which functions as the active catalytic phase for both alkylation and transalkylation reactions. google.com

To overcome issues associated with corrosive catalysts like AlCl₃, solid acid catalysts, particularly zeolites, have been developed and are now widely used in industrial alkylation processes. ias.ac.inlidsen.com Zeolites are crystalline aluminosilicates with a well-defined porous structure, high acidity, and good thermal stability, making them highly effective and selective catalysts. lidsen.com Various zeolite structures, such as BEA (Zeolite Beta), MFI, and MWW, are active in the alkylation of benzene with propylene. lidsen.com

Zeolite Beta (framework type BEA) is recognized as one of the most active zeolite catalysts for the synthesis of cumene from benzene and propylene. lidsen.com Its three-dimensional pore structure and strong acid sites facilitate the alkylation reaction. lidsen.com When used for producing diisopropylbenzene, Zeolite Beta is effective but does not exhibit significant product shape selectivity among the different DIPB isomers. researchgate.net

Studies on benzene alkylation with propylene in a fixed-bed reactor using Zeolite Beta show that conversion and selectivity are highly dependent on the reaction temperature. As the temperature increases, the conversion of benzene generally increases, but this can also lead to an increase in the formation of polyalkylated products like DIPB. nih.gov

Table 3: Benzene Alkylation with Propylene over Zeolite Beta in a Fixed-Bed Reactor nih.gov
Reaction Temperature (°C)Benzene Conversion (%)Cumene Selectivity (%)
20012.585.1
22015.283.6
24018.980.2
26021.877.4
28019.572.3
30017.168.5

The data indicates that while higher temperatures up to 260°C increase conversion, the selectivity towards the mono-alkylated product (cumene) decreases, implying a relative increase in the formation of diisopropylbenzene isomers. nih.gov

Zeolite Catalysis in Alkylation
Zeolite Beta for Cumene Alkylation to Diisopropylbenzene

Furthermore, modified Beta zeolites are utilized not just for the primary alkylation but also in the subsequent transalkylation of DIPB with benzene to enhance cumene yield. scielo.brresearchgate.net Catalysts comprising Beta zeolite are particularly effective for the high-per-pass conversion of polyalkylated benzenes like DIPB. google.com

Table 1: Cumene Selectivity with Various Zeolite Catalysts
Zeolite Type(Cumene+DIPB)/Propylene Selectivity (%)
Zeolite β99.87
Mordenite98.61
MCM-2298.74
USY98.30
ZSM-1297.32
ZSM-584.92

Data sourced from a comparative study on zeolite catalysts for cumene production. researchgate.net

By-product Formation in Cumene Production

In the industrial synthesis of cumene via the Friedel-Crafts alkylation of benzene with propylene, the formation of diisopropylbenzene (DIPB) isomers is a significant side reaction. blogspot.comfossee.in These isomers, including this compound, are the most prevalent by-products. tandfonline.comjustia.com The production process can yield between 5-10% by weight of DIPB isomers. scielo.brscielo.brresearchgate.net

The reaction pathway involves the sequential alkylation of benzene. First, benzene reacts with propylene to form cumene. Subsequently, cumene can react with another propylene molecule to produce DIPB. fossee.in While para- and meta-diisopropylbenzene are the major isomers formed, the ortho-isomer (this compound) is also present. nih.gov To improve the economic viability of the cumene process, this DIPB by-product stream is not discarded but is instead recycled. scielo.brresearchgate.net It is fed into a transalkylation reactor where it reacts with benzene to produce additional cumene. blogspot.comaiche.org

Isomer Separation and Purification Techniques

The mixture of diisopropylbenzene isomers produced during cumene synthesis requires separation to isolate specific isomers. The close boiling points of the meta and para isomers, in particular, make this separation challenging. google.comgoogle.com

Fractionation for Isomer Separation

Fractional distillation, also known as rectification, is a standard method used to separate the diisopropylbenzene isomers. nih.govnih.govgoogle.com This technique separates components of a liquid mixture based on differences in their boiling points. In the context of DIPB production, a mixture of para- and meta-diisopropylbenzene is subjected to fractional distillation to separate the two. google.com

However, the separation of m-DIPB (boiling point 203.2°C) from p-DIPB (boiling point 210.3°C) by simple rectification is difficult due to their small relative volatility of 1.14. tandfonline.comjustia.com Achieving a 99% purity separation through this method would necessitate a distillation column with a high number of theoretical plates, estimated to be around 71, which translates to approximately 95 actual plates in a column with 75% efficiency. justia.comgoogle.com

Azeotropic Distillation for Isomer Separation

Azeotropic distillation presents a more efficient alternative for separating close-boiling isomers like meta- and para-diisopropylbenzene. tandfonline.comgoogle.comgoogle.com This technique involves introducing an additional liquid, known as an azeotrope-forming agent or entrainer, into the distillation column. google.comwikipedia.org This agent forms an azeotrope—a constant-boiling mixture—with one or more of the components, thereby altering the relative volatility and facilitating separation. google.comgoogle.com The presence of the agent on each plate of the rectification column increases the separation factor, which means fewer plates are required to achieve the same degree of purity compared to conventional fractionation. google.com For instance, using an azeotropic agent that increases the relative volatility to 1.29 can reduce the required number of actual plates from 95 to 48 for 99% purity. justia.comgoogle.com

Azeotrope Forming Agents: Ketones, Alcohols, Esters, Ethers, Nitrogenous Compounds

A variety of organic compounds can serve as azeotrope-forming agents for the separation of diisopropylbenzene isomers. The selection of an appropriate agent is crucial for the effectiveness of the process. tandfonline.com These agents are typically categorized by their functional groups.

Ketones : Certain ketones are effective in separating m-DIPB from p-DIPB. Examples include acetophenone, 2-undecanone, and isophorone. tandfonline.comgoogle.com

Alcohols : Phenolic compounds like o-isopropyl-phenol have been identified as suitable agents. tandfonline.com

Esters : Methyl benzoate (B1203000) is an example of an ester that can be used for this separation. tandfonline.com

Ethers : Ethers such as dipropylene glycol dimethyl ether are also effective. tandfonline.com

Nitrogenous Compounds : A range of nitrogen-containing organic compounds can form minimum boiling azeotropes with m-diisopropylbenzene, enhancing its volatility relative to the para isomer. google.com Examples include ethanolamine, benzonitrile, diethylene triamine, aniline, and nitrobenzene. tandfonline.comgoogle.com

Table 2: Impact of Relative Volatility on Separation Efficiency
Relative VolatilityTheoretical Plates RequiredActual Plates Required (75% Efficiency)
1.147195
1.224763
1.254155
1.293648
1.45-34

Data illustrating the reduction in the number of distillation plates needed to separate m-DIPB and p-DIPB to 99% purity as relative volatility is increased by an azeotropic agent. tandfonline.comjustia.comgoogle.com

Transalkylation Reactions Involving Diisopropylbenzenes

The reaction involves the transfer of an isopropyl group from a diisopropylbenzene molecule to a benzene molecule, yielding two molecules of cumene. ejaet.com Zeolite Beta, particularly when modified with rare-earth metals like cerium, has proven to be a highly active and selective catalyst for this reaction. scielo.brresearchgate.netscielo.br Studies have shown that under optimal conditions (e.g., 573 K, benzene/1,4-DIPB ratio of 5:1), a conversion of 1,4-DIPB as high as 94.69% can be achieved with a cumene selectivity of 83.82% over a cerium-exchanged Beta zeolite catalyst. researchgate.netscielo.br This recycling of DIPB through transalkylation significantly improves the economic efficiency of the cumene production process. scielo.br

Conversion of Triisopropylbenzenes to Diisopropylbenzenes

One pathway to obtaining diisopropylbenzenes involves the transalkylation of triisopropylbenzenes. In this process, an isopropyl group is transferred from a triisopropylbenzene molecule to another aromatic molecule, typically benzene. This reaction effectively converts the less valuable, more substituted triisopropylbenzenes into the more commercially useful diisopropylbenzenes. wikipedia.org The transformation is generally catalyzed by Lewis acids. wikipedia.org

This equilibrium-driven reaction allows for the strategic conversion of polyalkylated byproducts back into valuable disubstituted products.

Transalkylation with Benzene for Cumene Production

In the industrial synthesis of cumene through the alkylation of benzene with propylene, diisopropylbenzene (DIPB) isomers are common byproducts. nitrkl.ac.inscielo.br To enhance the economic efficiency of the cumene production process, these DIPB byproducts are often converted back to cumene through a transalkylation reaction with benzene. nitrkl.ac.inscielo.br This reaction is a critical step in maximizing the yield of the primary product, cumene. researchgate.net

H-Mordenite, a type of zeolite, serves as an effective commercial catalyst for the vapor-phase transalkylation of diisopropylbenzenes with benzene. nitrkl.ac.in The reaction is typically conducted in a fixed-bed, down-flow reactor. nitrkl.ac.in The acidic properties of H-Mordenite facilitate the transfer of an isopropyl group from a DIPB molecule to a benzene molecule, yielding two molecules of cumene. nitrkl.ac.in This process not only utilizes the DIPB byproduct but also produces additional high-value cumene. nitrkl.ac.in The reaction may also lead to the formation of byproducts such as n-propylbenzene through isomerization. nitrkl.ac.in

To improve catalytic activity and selectivity in the transalkylation of DIPB, modified zeolites have been developed. One such catalyst is cerium-modified nanocrystalline Zeolite X. researchgate.net Modifying zeolites with rare-earth metals like cerium can enhance their acidity. researchgate.net Furthermore, reducing the crystal size of the zeolite to the nanoscale increases the external surface area, leading to significant improvements in catalytic activity. researchgate.netresearchgate.net Studies have shown that nanosized crystalline zeolites provide much higher conversions of 1,4-DIPB compared to their microcrystalline counterparts. researchgate.net Over a cerium-modified nanosized zeolite (CeXN), a 1,4-DIPB conversion of 81.85% and a high cumene selectivity of 97% have been achieved. researchgate.net

The kinetics of DIPB transalkylation have been investigated to understand the reaction mechanisms and optimize process conditions. These studies often employ models like the Langmuir-Hinshelwood approach to develop kinetic rate equations. scielo.brresearchgate.net The activation energy, a key kinetic parameter, has been determined for this reaction over various catalysts. For the transalkylation of 1,4-DIPB with benzene over a cerium-modified nanocrystalline Zeolite X catalyst, the activation energy was found to be 78.54 kJ/mol. researchgate.net In a separate study involving cerium-modified beta zeolite, the activation energy for the transalkylation reaction was calculated to be 116.53 kJ/mol. scielo.brplu.mx Another investigation focusing on the transalkylation of 1,4-DIPB over a different modified zeolite catalyst determined the activation energy for the transalkylation to be 88.86 kJ/mol, while the accompanying isomerization reaction had an activation energy of 99.04 kJ/mol. researchgate.net

Table 1: Activation Energies for Transalkylation Reactions

CatalystReactionActivation Energy (kJ/mol)Source
Cerium Modified Nanocrystalline Zeolite XTransalkylation78.54 researchgate.net
Cerium Modified Beta ZeoliteTransalkylation116.53 scielo.brplu.mx
Modified Beta ZeoliteTransalkylation88.86 researchgate.net
Modified Beta ZeoliteIsomerization99.04 researchgate.net

The efficiency of the transalkylation of DIPB with benzene is highly dependent on various reaction parameters, including temperature, space-time, and the molar ratio of reactants. nitrkl.ac.in

Effect of Temperature: In studies using an H-Mordenite catalyst, the conversion of both DIPB and benzene was observed to increase with a rise in temperature from 493 K to 573 K. However, the selectivity towards cumene decreased at higher temperatures, while the selectivity for the byproduct n-propylbenzene increased. This is attributed to the increased isomerization of cumene to n-propylbenzene at elevated temperatures. nitrkl.ac.in

Effect of Space-Time: As space-time (a measure of the time the reactants are in contact with the catalyst) increases, the conversion of both benzene and DIPB also increases. Similar to the effect of temperature, cumene selectivity tends to decrease with longer space-time, while n-propylbenzene selectivity increases due to the greater extent of the isomerization side reaction. nitrkl.ac.in

Effect of Benzene-to-DIPB Mole Ratio: The conversion of DIPB increases as the mole ratio of benzene to DIPB is raised. Conversely, higher cumene selectivity is typically observed at lower benzene-to-DIPB mole ratios. nitrkl.ac.in In a study using a cerium-modified beta zeolite, the maximum selectivity for cumene (83.82%) was achieved at a benzene to 1,4-DIPB ratio of 5:1. scielo.br

Table 2: Influence of Reaction Parameters on DIPB Transalkylation over H-Mordenite

ParameterEffect on DIPB ConversionEffect on Cumene SelectivitySource
Increasing TemperatureIncreasesDecreases nitrkl.ac.in
Increasing Space-TimeIncreasesDecreases nitrkl.ac.in
Increasing Benzene/DIPB RatioIncreasesDecreases nitrkl.ac.in

Disproportionation of Cumene for Diisopropylbenzene Production

Diisopropylbenzene can also be produced through the disproportionation of cumene. researchgate.net This reaction involves the conversion of two molecules of cumene into one molecule of benzene and one molecule of diisopropylbenzene. This process is essentially the reverse of the transalkylation reaction used to maximize cumene yield. The disproportionation reaction is often accompanied by the isomerization of the resulting DIPB isomers. researchgate.net For instance, the isomerization of p-diisopropylbenzene to m-diisopropylbenzene can occur alongside the primary disproportionation reaction. researchgate.net

Use of TEA-mordenite Catalysts

The utilization of tetraethylammonium (B1195904) (TEA)-mordenite catalysts in the synthesis of diisopropylbenzene isomers has been a subject of industrial research, primarily focusing on the selective production of meta- and para-diisopropylbenzene. The research findings indicate that TEA-mordenite is particularly effective in minimizing the formation of the ortho-isomer, this compound.

In processes involving the disproportionation of cumene, TEA-mordenite has demonstrated high selectivity towards the formation of 1,3-diisopropylbenzene (B165221) and 1,4-diisopropylbenzene (B50396). The product stream from such a process is characterized by a very low content of this compound, typically less than 1% of the total diisopropylbenzene content google.com. This high selectivity is a key advantage in industrial applications where the meta and para isomers are the desired products.

The catalytic behavior of mordenite-type zeolites, in general, tends to suppress the formation of the sterically hindered ortho-isomer. While specific data on the alkylation of benzene with propylene over TEA-mordenite with a detailed diisopropylbenzene isomer distribution is limited in publicly available literature, studies on H-mordenite (HM) provide some insight into the product distribution. For instance, in the vapor phase alkylation of benzene with propylene over an HM catalyst, the diisopropylbenzene fraction of the product was found to consist of the meta and para isomers, with the ortho-isomer being below the detection limit.

The following table summarizes the product distribution from the alkylation of benzene with propylene over an H-mordenite catalyst, illustrating the typical isomer distribution where this compound is not significantly formed.

Product Distribution in the Alkylation of Benzene with Propylene over H-Mordenite Catalyst

Product Weight % (Standard Conditions) Weight % (with H₂O trap)
Diisopropylbenzene (DIPB) Isomers
m-diisopropylbenzene 0.79 2.20
o-diisopropylbenzene - -
p-diisopropylbenzene 0.33 0.83
Total DIPB 1.12 3.03
Other Products
Aliphatics 0.09 0.04
Benzene 80.8 82.65
Toluene 0.08 0.01
C₈ Aromatics 0.13 -
Cumene 16.88 14.20
n-propylbenzene 0.56 0.02
C₉-C₁₀ Aromatics 0.10 -
Higher Boiling Fraction (HBF) 0.20 -

Data sourced from a study on H-mordenite with a SiO₂/Al₂O₃ ratio of 13 at 175°C researchgate.net.

It is important to note that while the above data is for H-mordenite, the research on TEA-mordenite strongly suggests a similar or even more pronounced selectivity against the formation of this compound. The primary role of TEA-mordenite in this context is to direct the synthesis towards the commercially more significant meta and para isomers of diisopropylbenzene.

Iii. Chemical Reactivity and Transformations of 1,2 Diisopropylbenzene

Electrophilic Substitution Reactions and Regioselectivity

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for benzene (B151609) and its derivatives. The rate and regioselectivity (the position at which the substitution occurs) are significantly influenced by the substituents already present on the aromatic ring. vanderbilt.edu In the case of 1,2-diisopropylbenzene (B1214297), the two isopropyl groups are alkyl groups, which are known to be activating and ortho, para-directors. umd.eduyoutube.com

Activating groups increase the rate of electrophilic aromatic substitution compared to unsubstituted benzene. libretexts.org They do this by donating electron density to the ring, making it more nucleophilic and stabilizing the positively charged intermediate (the arenium ion or sigma complex) formed during the reaction. vanderbilt.edulibretexts.org Isopropyl groups exert a positive inductive effect (+I), pushing electron density through the sigma bonds to the benzene ring. umd.edu This donation of electron density stabilizes the carbocation intermediate, thereby lowering the activation energy of the reaction. libretexts.org

The directing effect of the isopropyl groups favors substitution at the positions ortho and para to themselves. For this compound, the available positions for substitution are 3, 4, 5, and 6.

Positions 3 and 6 are ortho to one isopropyl group and meta to the other.

Positions 4 and 5 are para to one isopropyl group and ortho to the other.

Because both isopropyl groups are ortho, para-directors, they cooperatively activate positions 3, 4, 5, and 6 for electrophilic attack.

While electronic effects from the isopropyl groups activate all four available positions on the ring, the regiochemical outcome of the reaction is heavily influenced by steric effects. youtube.com The isopropyl group is relatively bulky, and the presence of two such groups adjacent to each other on the benzene ring creates significant steric hindrance. youtube.comrsc.org

This steric crowding has a profound impact on the accessibility of the different positions for an incoming electrophile:

Positions 3 and 6: These positions are the most sterically hindered. An incoming electrophile would experience significant repulsion from the two bulky isopropyl groups, making substitution at these sites unfavorable.

Positions 4 and 5: These positions are less sterically hindered compared to positions 3 and 6. They are located further away from the bulky substituents.

Therefore, due to the substantial steric hindrance posed by the adjacent isopropyl groups, electrophilic substitution on this compound is expected to occur preferentially at the 4- and 5-positions . Although electronic effects activate the ortho positions (3 and 6), the steric barrier is generally the overriding factor in determining the major product. libretexts.orgyoutube.com The para-substitution product is often favored over the ortho-product when bulky directing groups are present. libretexts.orgyoutube.com

Regioselectivity in Electrophilic Aromatic Substitution of this compound
PositionRelation to Isopropyl GroupsElectronic EffectSteric HindrancePredicted Outcome
3 and 6ortho to C1-isopropyl, meta to C2-isopropyl (and vice versa)ActivatedHigh (flanked by two isopropyl groups)Minor Product
4 and 5para to C1-isopropyl, ortho to C2-isopropyl (and vice versa)ActivatedLowMajor Product

Oxidation Reactions and Derived Products

The isopropyl groups of this compound are susceptible to oxidation reactions, leading to a variety of valuable chemical intermediates. The benzylic hydrogens on the tertiary carbon of the isopropyl groups are particularly reactive.

This compound can be oxidized to form 1,2-di(2-hydroxy-2-propyl)benzene, a dicarbinol (DCL). google.com This transformation is typically carried out using molecular oxygen (often from air) in the presence of a catalyst. google.com This process converts the two isopropyl side chains into 2-hydroxy-2-propyl groups. epo.org

Initiation: The reaction begins with the formation of free radicals from the diisopropylbenzene molecule. This can be induced by heat, light, or the presence of a radical initiator. A benzylic hydrogen atom is abstracted from one of the isopropyl groups to form a tertiary alkyl radical.

Propagation: The alkyl radical (R•) reacts rapidly with molecular oxygen (O₂) to form a peroxyl radical (ROO•). rsc.org This peroxyl radical can then abstract a benzylic hydrogen from another diisopropylbenzene molecule, forming a hydroperoxide (ROOH) and a new alkyl radical. This creates a chain reaction.

Termination: The chain reaction is terminated when two radicals combine to form a non-radical species.

The hydroperoxides formed during the propagation step are key intermediates. They can be subsequently reduced to the corresponding alcohols (the dicarbinol, DCL). google.com The reaction conditions can be controlled to favor the formation of the dicarbinol directly or via the hydroperoxide intermediate.

The selective oxidation of diisopropylbenzene to the dicarbinol is facilitated by catalysts that can promote the formation of the desired product while minimizing side reactions. Transition metal salts are commonly employed for this purpose. google.com

Cobalt-based catalysts have been shown to be effective for the selective oxidation of alkylbenzenes. mdpi.com Examples of suitable catalysts include:

Cobalt naphthenate google.com

Cobalt nitrate (B79036)

Cobalt chloride

Cobalt acetate (B1210297)

These catalysts, particularly Co(II) species, are believed to participate in the decomposition of hydroperoxide intermediates, facilitating the redox cycle that propagates the free radical chain and ultimately leads to the formation of the alcohol product. mdpi.comresearchgate.net The reaction is often carried out in the presence of an aqueous alkali solution, such as sodium hydroxide, to control the pH and influence the reaction pathway. epo.org

Catalysts for Selective Oxidation of Diisopropylbenzene
Catalyst TypeExamplesRole in Reaction
Cobalt SaltsCobalt naphthenate, Cobalt nitrate, Cobalt chloride, Cobalt acetatePromote decomposition of hydroperoxides; facilitate redox cycles in the free radical mechanism.
Manganese SaltsManganese (II) saltsAlternative transition metal catalyst for oxidation of aryldialkylmethanes. google.com

A key step in the utilization of diisopropylbenzenes, particularly the meta and para isomers, is their conversion to dihydroperoxides (DHP) through hydroperoxidation. google.comgoogle.com This process involves the oxidation of the diisopropylbenzene with oxygen or air, typically under anhydrous and non-alkaline conditions, to produce diisopropylbenzene dihydroperoxide (DHP) and diisopropylbenzene hydroxyhydroperoxide (HHP) as the main products. google.com

While much of the commercial and patent literature focuses on the hydroperoxidation of m-diisopropylbenzene and p-diisopropylbenzene as precursors for resorcinol (B1680541) and hydroquinone (B1673460), respectively, the underlying chemistry applies to the 1,2-isomer as well. wikipedia.orggoogleapis.com The reaction proceeds via the free-radical mechanism described previously, where both isopropyl groups are oxidized. google.com

The process typically involves oxidizing diisopropylbenzene with air or oxygen at temperatures around 85-95°C. google.com The reaction mixture contains a complex array of products, including:

Diisopropylbenzene Dihydroperoxide (DHP): The target product where both isopropyl groups have been converted to hydroperoxy groups.

Diisopropylbenzene Hydroxyhydroperoxide (HHP): An intermediate where one group is a hydroperoxide and the other has been converted to a hydroxyl group. google.com

Diisopropylbenzene Monohydroperoxide (MHP): An intermediate where only one isopropyl group has been oxidized to a hydroperoxide. google.com

Dicarbinol (DCL): The di-alcohol product, also known as di(2-hydroxy-2-propyl)benzene. google.comepa.gov

In industrial processes, the feedstock often limits the amount of the ortho-isomer (this compound) to less than 6%, as it may lead to different reaction kinetics or undesirable byproducts compared to the meta- and para-isomers. google.com

Table of Compounds

Compound NameAbbreviationChemical Formula
This compoundo-DIPBC₁₂H₁₈
1,2-Di(2-hydroxy-2-propyl)benzeneDCLC₁₂H₁₈O₂
This compound DihydroperoxideDHPC₁₂H₁₈O₄
1-(2-Hydroxy-2-propyl)-2-(2-hydroperoxy-2-propyl)benzeneHHPC₁₂H₁₈O₃
1-Hydroperoxy-2-isopropylbenzeneMHPC₁₂H₁₈O₂
Cobalt naphthenate-Co(C₁₁H₇O₂)₂
Cobalt nitrate-Co(NO₃)₂
Cobalt chloride-CoCl₂
Cobalt acetate-Co(C₂H₃O₂)₂
Sodium hydroxide-NaOH
Benzene-C₆H₆

Synthesis of Benzenediols (Hydroquinone) from Diisopropylbenzene Derivatives

Diisopropylbenzene derivatives are key precursors for the synthesis of benzenediols, such as hydroquinone. The process leverages the Hock rearrangement of the dihydroperoxide intermediate. wikipedia.org

The synthesis of hydroquinone involves the following steps:

Oxidation : p-Diisopropylbenzene is first oxidized to form p-diisopropylbenzene dihydroperoxide (p-DHP). googleapis.comgoogle.com

Rearrangement : The resulting p-DHP is then subjected to an acid-catalyzed rearrangement reaction, typically using sulfuric acid in a reaction solvent like methyl isobutyl ketone. google.com This reaction, known as the Hock-splitting reaction, cleaves the dihydroperoxide to yield hydroquinone and acetone (B3395972) as a co-product. googleapis.comgoogle.com

Purification : The reaction mixture is then neutralized, and the hydroquinone is separated and purified, often through an aqueous recovery and distillation process to remove impurities and by-products. google.com

PrecursorIntermediateProductCo-product
p-Diisopropylbenzenep-Diisopropylbenzene dihydroperoxideHydroquinoneAcetone
m-Diisopropylbenzenem-Diisopropylbenzene dihydroperoxideResorcinolAcetone

Side Chain Modification Reactions

The isopropyl side chains of this compound are susceptible to modification through reactions such as bromination and oxidation. These reactions occur preferentially at the benzylic position due to the stability of the resulting radical or carbocation intermediate, which is stabilized by resonance with the aromatic ring. libretexts.org

The benzylic carbons of the isopropyl groups can undergo free-radical bromination. This reaction is typically achieved using N-bromosuccinimide (NBS) in the presence of light or a radical initiator. libretexts.org The reaction selectively substitutes a benzylic hydrogen with a bromine atom. libretexts.org The benzylic C-H bonds are weaker than other sp³ hybridized C-H bonds because the radical formed upon homolysis is resonance-stabilized by the benzene ring. libretexts.org In the case of isopropylbenzene, reaction with excess bromine in the presence of light can lead to substitution at both the alpha (benzylic) and beta positions of the side chain. chegg.comchegg.com

The alkyl side chains of benzene derivatives can be oxidized under strong conditions. When treated with a potent oxidizing agent like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), an alkyl group attached to a benzene ring is oxidized to a carboxylic acid group. libretexts.orgyoutube.com A critical requirement for this reaction is the presence of at least one hydrogen atom on the benzylic carbon. libretexts.orgyoutube.com Therefore, the isopropyl groups of this compound can be oxidized. The reaction cleaves the other carbon-carbon bonds in the side chain, converting each isopropyl group into a carboxylic acid group. libretexts.org

Alternatively, the oxidation of diisopropylbenzene in the presence of an aqueous alkali solution can convert the isopropyl groups into 2-hydroxy-2-propyl groups. google.comepo.org This process has been explored using various catalysts and conditions. google.com

ReactionReagent(s)Product Functional GroupRequirement
Benzylic BrominationN-Bromosuccinimide (NBS), light/heatBenzylic bromideBenzylic hydrogen
Side-Chain OxidationKMnO₄ or H₂CrO₄, heatCarboxylic acidBenzylic hydrogen
Side-Chain OxidationO₂, aqueous alkali2-hydroxy-2-propylIsopropyl group

Ring Substitution Reactions

The benzene ring of this compound can undergo electrophilic aromatic substitution. The two isopropyl groups on the ring influence both the rate of reaction and the position of the incoming electrophile.

Isopropyl groups are classified as activating groups, meaning they donate electron density to the benzene ring, making it more reactive towards electrophiles than benzene itself. libretexts.orglibretexts.org They are ortho-, para-directing groups. In this compound, the positions ortho and para to one isopropyl group are also ortho, meta, or para to the second group. The directing effects of both groups must be considered.

The positions available for substitution are C3, C4, C5, and C6.

Positions C4 and C5 are para to one isopropyl group and meta to the other.

Positions C3 and C6 are ortho to one isopropyl group and meta to the other.

Due to steric hindrance from the bulky isopropyl groups, substitution at the C3 and C6 positions is generally disfavored. Therefore, electrophilic substitution on this compound is expected to occur primarily at the C4 and C5 positions. An example of a ring-substituted product is 4-Bromo-1,2-diisopropylbenzene. nih.gov

Nitration

The nitration of this compound involves the introduction of a nitro group (-NO₂) onto the aromatic ring. This reaction is typically carried out using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active electrophile in the reaction.

The reaction proceeds via the standard mechanism for electrophilic aromatic substitution. The π-electron system of the this compound ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The positive charge in this intermediate is delocalized across the ring. Subsequent deprotonation of the arenium ion by a weak base (such as HSO₄⁻ or H₂O) restores the aromaticity of the ring, yielding the nitro-substituted product.

Due to the steric hindrance imposed by the two bulky isopropyl groups, the nitration of this compound occurs with high regioselectivity. The nitronium ion preferentially attacks the C4 position, which is para to one isopropyl group and meta to the other, as this is the most sterically accessible and electronically favorable position. This leads to the formation of 4-nitro-1,2-diisopropylbenzene as the major product. The formation of the 3-nitro isomer is significantly disfavored due to the severe steric clash between the incoming electrophile and the adjacent isopropyl groups. chemrxiv.orgresearchgate.net Studies on the nitration of similar sterically hindered compounds, such as 1,2-di-tert-butylbenzene, also show a strong preference for substitution at the 4-position, further supporting this regiochemical outcome. researchgate.net

Table 1: Nitration of this compound

ReactantsReagentsKey Reaction IntermediateMajor Product
This compoundConcentrated HNO₃, Concentrated H₂SO₄Nitronium ion (NO₂⁺)4-Nitro-1,2-diisopropylbenzene

Sulfonation

Sulfonation is the process of introducing a sulfonic acid group (-SO₃H) onto the aromatic ring. For this compound, this is typically achieved by reacting it with fuming sulfuric acid (a solution of sulfur trioxide, SO₃, in concentrated sulfuric acid). chemistrysteps.comlibretexts.org The electrophile in this reaction is sulfur trioxide. The SO₃ molecule is highly electrophilic due to the strong electron-withdrawing effect of the three oxygen atoms. libretexts.org

The mechanism involves the attack of the aromatic ring's π-electrons on the sulfur atom of the SO₃ molecule. chemistrysteps.com This forms a sigma complex, which then undergoes deprotonation to yield the corresponding benzenesulfonic acid. The sulfonation of aromatic compounds is a reversible reaction. chemistrysteps.comlibretexts.org

Similar to nitration, the regioselectivity of the sulfonation of this compound is governed by steric factors. The bulky sulfonic acid group will preferentially add to the least hindered positions on the ring. Therefore, the reaction yields This compound-4-sulfonic acid as the primary product. The steric hindrance between the two isopropyl groups prevents the formation of the 3-sulfonated isomer.

Table 2: Sulfonation of this compound

ReactantsReagentsElectrophileMajor Product
This compoundFuming Sulfuric Acid (H₂SO₄/SO₃)Sulfur Trioxide (SO₃)This compound-4-sulfonic acid

Acetylation

Friedel-Crafts acetylation is a key method for introducing an acetyl group (-COCH₃) onto an aromatic ring. The reaction involves treating this compound with an acylating agent, such as acetyl chloride (CH₃COCl) or acetic anhydride (B1165640) ((CH₃CO)₂O), in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). chemguide.co.ukyoutube.com

The Lewis acid catalyst activates the acylating agent by coordinating with the halogen or oxygen atom of the carbonyl group, leading to the formation of a highly electrophilic acylium ion (CH₃CO⁺). This acylium ion is resonance-stabilized and does not undergo rearrangement, which is a significant advantage over Friedel-Crafts alkylation. youtube.commit.edu The benzene ring then attacks the acylium ion, forming a sigma complex. The final step is the deprotonation of this intermediate to restore aromaticity and form the acetylated product, an aryl ketone. A subsequent workup with water is required to liberate the ketone product from its complex with the aluminum chloride catalyst. youtube.com

The regiochemical outcome of the acetylation of this compound is dictated by the same steric considerations that influence its nitration and sulfonation. The bulky acetyl group will add to the most accessible position, which is the C4 position. Therefore, the major product of the reaction is 4-acetyl-1,2-diisopropylbenzene (also known as 3',4'-diisopropylacetophenone).

Table 3: Friedel-Crafts Acetylation of this compound

ReactantsReagentsKey Reaction IntermediateMajor Product
This compoundAcetyl chloride (CH₃COCl), Aluminum chloride (AlCl₃)Acylium ion (CH₃CO⁺)4-Acetyl-1,2-diisopropylbenzene

Iv. Advanced Applications and Research Frontiers of 1,2 Diisopropylbenzene

Role as a Chemical Intermediate in Specialized Syntheses

1,2-Diisopropylbenzene (B1214297) serves as a key building block in numerous synthetic pathways, leading to the production of a diverse range of commercially important chemicals.

While detailed public research on the direct use of this compound in the synthesis of a broad spectrum of fine chemicals is limited, its role as a precursor is implied in various industrial processes. The production of diisopropenylbenzene from diisopropylbenzene is a key step, as diisopropenylbenzene is a monomer used in the creation of specialty polymers. google.com The synthesis of substantially linear polymers can be achieved through the polymerization of 1,2-diisopropenylbenzene. google.com These polymers exhibit unique properties and are subjects of ongoing research for various material applications.

The meta-isomer of diisopropylbenzene is a known intermediate in the preparation of synthetic lubricants and stabilizers. While direct evidence for the widespread use of the 1,2-isomer in this specific application is not extensively documented in publicly available literature, the chemical similarities suggest its potential in creating high-performance lubricants with tailored properties. The structural characteristics of diisopropylbenzene derivatives can contribute to enhanced thermal and oxidative stability, which are critical properties for advanced lubricants.

The application of this compound as a direct intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals is an area of specialized and often proprietary research. While comprehensive public data is scarce, the fundamental reactivity of the aromatic ring and the isopropyl groups allows for a variety of chemical modifications, making it a plausible precursor for complex molecules in these sectors. Further research is needed to fully elucidate its role in the synthesis of these specialized chemicals.

All three isomers of diisopropylbenzene can form hydroperoxides, which are of interest as radical initiators for polymerization. wikipedia.org The oxidation of diisopropylbenzene (DIPB) with oxygen or air is a known process to produce diisopropylbenzene dihydroperoxide (DHP). google.com This process has been the subject of research since 1947. google.com Although much of the literature focuses on the meta and para isomers due to their commercial importance in the production of resorcinol (B1680541) and hydroquinone (B1673460), the underlying chemistry of hydroperoxidation is applicable to the ortho isomer as well. wikipedia.orggoogle.com These hydroperoxides, including diisopropylbenzeneperoxide, are crucial for initiating polymerization reactions in the production of various plastics and synthetic rubbers.

PrecursorOxidation ProductKey Application of Product
This compoundThis compound hydroperoxideRadical initiator for polymerization
m-Diisopropylbenzenem-Diisopropylbenzene dihydroperoxideProduction of resorcinol
p-Diisopropylbenzenep-Diisopropylbenzene dihydroperoxideProduction of hydroquinone

The direct role of this compound as an intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs) is not extensively documented in publicly available scientific literature. The synthesis of APIs often involves complex, multi-step processes with highly specific starting materials. While the chemical structure of this compound could potentially be modified to create pharmaceutical intermediates, specific examples are not readily found in current research databases. The development of new synthetic routes for APIs is an area of intense and often proprietary research within the pharmaceutical industry.

Applications in Polymer Chemistry and Materials Science

This compound, primarily through its derivative diisopropenylbenzene (DIPB), has significant applications in polymer chemistry and materials science. The polymerization of DIPB isomers, including the 1,2-isomer, leads to the formation of polymers with unique properties and functionalities.

Substantially linear polymers can be synthesized from 1,2-diisopropenylbenzene. google.com These polymers are highly unsaturated, providing multiple sites for further functionalization, such as hydrocyanation to yield polynitriles, amination to form polyamines, or hydration to produce polyols. google.com This versatility makes them valuable as reactive backbones for the creation of more complex functional oligomers and polymers. google.com

Furthermore, these linear polymers can be used as addition-fragmentation chain transfer agents in free-radical polymerization processes. google.com Research has also explored the synthesis of poly(1,3-diisopropenylbenzene peroxide) through free-radical-initiated oxidative polymerization, which has potential applications as a specialized fuel due to its highly exothermic degradation. The powdery nature of this polymer makes it easier to handle than other polymeric peroxides.

The field of polymer-based materials is rapidly advancing, driven by the demand for sustainable technologies and enhanced functionalities. mdpi.com The unique properties of polymers derived from diisopropenylbenzenes position them as promising candidates for the development of new high-performance materials.

Development of New Materials

This compound serves as a versatile intermediate and building block in the chemical industry for the creation of new materials. Its applications range from being a precursor in polymer synthesis to a component in specialized polymer treatment processes.

The compound is a known precursor for producing acetone (B3395972) and phenol, which are fundamental components in the manufacturing of a wide array of plastics, resins, and adhesives guidechem.com. Furthermore, its properties as a solvent are utilized in various industrial processes that require the dissolution of specific materials guidechem.com. Distillate fractions that contain diisopropylbenzene isomers can also be blended into hydrocarbon fuels like gasoline and diesel sigmaaldrich.com.

A notable application in materials science involves the derivative this compound monohydroperoxide. This compound is employed as an organic hydroperoxide in the treatment of biodegradable polymers, such as polylactic acid (PLA), to remove residual metal catalysts from the polymerization process.

Table 1: Applications of this compound in Materials Development

Application AreaRole of this compound or its DerivativeResulting Products/Improvements
Polymer Synthesis Precursor to phenol and acetonePlastics, Resins, Adhesives guidechem.com
Industrial Processes SolventDissolution of various substances guidechem.com
Fuel Production Fuel AdditiveBlended into gasoline and diesel sigmaaldrich.com
Polymer Processing Source for this compound monohydroperoxideRemoval of residual catalysts from polymers

Intrinsic Low-Dielectric-Constant Polyimides

Following a comprehensive review of available scientific literature, no specific research was found detailing the development or study of intrinsic low-dielectric-constant polyimides derived directly from this compound. Research in this area tends to focus on other isomers, such as 1,4-diisopropylbenzene (B50396), which are used to create specific polymer architectures.

Catalysis Research Involving Diisopropylbenzene Derivatives

While derivatives of diisopropylphenyl groups are common in catalysis, research focusing specifically on ligands and catalysts derived from a this compound core is highly specialized.

Ligand Synthesis for Organometallic Catalysis

A thorough search of scientific databases and literature did not yield specific studies on the synthesis or application of N,N'-diisopropylbenzene-1,2-diamine as ligands for organometallic catalysis.

No published research could be located describing the synthesis or characterization of helicenic N-heterocyclic carbene copper(I) complexes that are directly derived from a this compound molecular backbone. The existing literature on related complexes typically involves the use of bulky 2,6-diisopropylphenyl substituents on the nitrogen atoms of the N-heterocyclic carbene, rather than a ligand built upon a this compound core.

Studies of Phosphorus and Arsenic Heterocycles

An extensive review of chemical literature found no specific studies detailing the synthesis or investigation of phosphorus or arsenic heterocycles derived from this compound. Research in the field of phosphorus heterocycles often involves derivatives of unsubstituted benzene (B151609), such as 1,2-bis(diphenylphosphino)benzene, rather than its diisopropyl-substituted analogue.

Solvent Applications and Compatibility

This compound, a member of the aromatic hydrocarbon family, possesses properties that make it suitable for various solvent applications. Its molecular structure, characterized by a benzene ring with two adjacent isopropyl groups, results in a nonpolar nature, influencing its solubility and compatibility with other substances. This section explores its use as an organic solvent, its compatibility with non-polar solvents, and its function as a diluent.

This compound is recognized for its utility as an aromatic solvent haz-map.com. Its liquid state at room temperature and a high boiling point of approximately 205°C (401°F) contribute to its applicability in various chemical processes nih.gov. The compound is soluble in a wide range of common organic solvents, including alcohol, ether, acetone, and benzene nih.govguidechem.commarketresearchfuture.com. This solubility profile allows it to be used as a medium for organic reactions and as a solvent for fats and resins ejaet.com. Its role as a solvent is particularly relevant in organic synthesis and catalysis, where it can facilitate the dissolution of nonpolar reactants and reagents solubilityofthings.com.

Table 1: Physical Properties of this compound Relevant to Solvent Use

PropertyValue
Molecular Formula C₁₂H₁₈
Molar Mass 162.27 g/mol nih.gov
Appearance Clear, colorless liquid nih.govguidechem.com
Boiling Point 205 °C (401 °F) nih.gov
Melting Point -57 °C (-70.6 °F) nih.gov
Density 0.8701 g/cm³
Flash Point 77 °C (171 °F) nih.gov

The principle of "like dissolves like" governs the compatibility of solvents. As a nonpolar aromatic hydrocarbon, this compound exhibits excellent compatibility with other non-polar solvents. All isomers of diisopropylbenzene are immiscible in water, a polar solvent, which underscores their nonpolar character wikipedia.org. This property is shared with its isomers, 1,3-diisopropylbenzene (B165221) and 1,4-diisopropylbenzene, which are also readily soluble in nonpolar organic solvents like hexane and toluene solubilityofthings.comsolubilityofthings.com. The U.S. Department of Transportation (DOT) emergency guidelines classify it as a non-polar, water-immiscible flammable liquid, further confirming its nature nih.gov. This compatibility is crucial for creating specific solvent mixtures or for use in extraction processes where separation from aqueous phases is required.

Table 2: Solubility of Diisopropylbenzene Isomers

IsomerSolubility in WaterSolubility in Organic Solvents
This compound Immiscible wikipedia.orgSoluble in alcohol, ether, acetone, benzene nih.govguidechem.commarketresearchfuture.com
1,3-Diisopropylbenzene Very slightly soluble wikipedia.orgSoluble in ether, hexane, benzene solubilityofthings.com
1,4-Diisopropylbenzene Practically insoluble wikipedia.orgSoluble in hexane, toluene solubilityofthings.com

Beyond its direct role as a solvent, this compound and its isomers are also utilized as diluents. A diluent is a substance used to reduce the concentration of another substance. Diisopropylbenzene (DIPB) has been specifically referred to as a "common diluent," often used in a similar capacity to hexane wikipedia.org. A significant industrial application involves blending distillate fractions containing diisopropylbenzene into hydrocarbon fuels such as gasoline and diesel nih.govoecd.org. In this context, it acts as a component that extends the volume of the fuel and can modify its combustion properties. This use highlights its miscibility and stability within complex hydrocarbon mixtures.

V. Environmental Fate, Behavior, and Degradation Studies of Diisopropylbenzenes

Environmental Release Pathways

1,2-Diisopropylbenzene (B1214297) enters the environment through various channels, predominantly from its production and use.

Diisopropylbenzenes, including the 1,2-isomer, are significant components in the high-boiling fractions of cumene (B47948) production facilities. nih.gov Consequently, they can be released into the environment through waste streams and fugitive emissions from these manufacturing plants. nih.gov Fugitive emissions refer to the unintended release of gases or vapors from industrial equipment due to leaks, spills, or other defects.

Distillate fractions containing diisopropylbenzenes are blended into gasoline, diesel, and other hydrocarbon fuels. nih.gov Evaporation of these fuels during storage, transportation, or use can release this compound into the atmosphere. nih.gov Furthermore, its application in solvents contributes to its atmospheric release through evaporation. nih.gov

Atmospheric Degradation

Once in the atmosphere, this compound is subject to chemical breakdown, primarily driven by photochemical reactions.

The principal degradation pathway for this compound in the atmosphere is its reaction with photochemically produced hydroxyl (OH) radicals. nih.gov These highly reactive radicals are a key cleansing agent in the troposphere, initiating the breakdown of many volatile organic compounds. The rate constant for the vapor-phase reaction of diisopropylbenzene with hydroxyl radicals has been estimated, providing insight into its atmospheric persistence. nih.gov

The atmospheric half-life of a compound is the time it takes for half of the initial amount to be removed from the atmosphere. For diisopropylbenzene (isomer unspecified), the estimated atmospheric half-life is approximately 30 hours, based on its reaction with hydroxyl radicals. nih.gov More specific data is available for the meta and para isomers of diisopropylbenzene, with estimated atmospheric half-lives of 8.3 hours and 13 hours, respectively. oecd.org The corresponding rate constants for their reaction with OH radicals are estimated to be 1.55 x 10⁻¹¹ cm³/molecule-sec for m-diisopropylbenzene and 1.01 x 10⁻¹¹ cm³/molecule-sec for p-diisopropylbenzene. oecd.org

Table 1: Estimated Atmospheric Half-lives and Reaction Rate Constants of Diisopropylbenzene Isomers with OH Radicals

IsomerAtmospheric Half-lifeOH Radical Reaction Rate Constant (cm³/molecule-sec)
Diisopropylbenzene (unspecified)~30 hours~1.3 x 10⁻¹¹
m-Diisopropylbenzene8.3 hours1.55 x 10⁻¹¹
p-Diisopropylbenzene13 hours1.01 x 10⁻¹¹

Aquatic and Soil Fate

When released into aquatic or terrestrial environments, the behavior of this compound is governed by its physical and chemical properties, including its water solubility and tendency to adsorb to organic matter.

Based on an estimated organic carbon-water partition coefficient (Koc) of 4000, diisopropylbenzene is expected to be relatively immobile in soil. nih.gov This high Koc value suggests a strong tendency to adsorb to soil and sediment particles, limiting its potential to leach into groundwater. nih.gov

In aquatic systems, volatilization and adsorption to sediment are considered important transport processes. nih.gov The compound may partition from the water column to suspended solids and sediment. While diisopropylbenzenes are generally resistant to hydrolysis, there is insufficient data to predict the significance of biodegradation in either soil or water. nih.govoecd.org One study indicated that diisopropylbenzene is not inherently biodegradable, showing only 2% degradation by BOD over 14 days. oecd.org

Volatilization as a Transport Process in Water

Volatilization is a primary transport mechanism for diisopropylbenzene from water into the atmosphere. This is predicted by its Henry's Law constant, which for diisopropylbenzene is estimated to be 0.0204 atm-m³/mol. nih.gov This value suggests a rapid rate of volatilization from aqueous environments. nih.gov

The rate of this process is quantified by the volatilization half-life, which varies depending on the characteristics of the water body. For instance, in a model river one meter deep with a current of 1 m/sec and a wind velocity of 3 m/sec, the estimated volatilization half-life is approximately 3.8 hours. nih.gov In a less dynamic environment, such as a model pond, the half-life is longer. nih.gov

Estimated Volatilization Half-life of Diisopropylbenzene from Water

Water Body ModelEstimated Half-LifeConditions
River3.8 hours1m deep, 1 m/s flow, 3 m/s wind
Pond45 hours2m deep (adsorption effects not included)
Pond (with adsorption)27 days2m deep, considering adsorption to sediment

Adsorption to Sediment

In aquatic environments, diisopropylbenzenes exhibit a strong tendency to partition from the water column to sediment. This behavior is indicated by an estimated soil organic carbon-water partitioning coefficient (Koc) of 4000. nih.gov A high Koc value signifies low mobility in soil and a strong affinity for organic matter, leading to adsorption onto sediment particles. nih.govecetoc.orgchemsafetypro.com

This partitioning process significantly influences the compound's persistence and transport in water. For example, when the effects of adsorption are factored in, the volatilization half-life from a model pond increases substantially to 27 days. nih.gov Fugacity modeling further supports this, suggesting that diisopropylbenzene released into water will predominantly move into the sediment compartment. oecd.org

Resistance to Aqueous Environmental Hydrolysis

Diisopropylbenzene is not expected to undergo hydrolysis under typical environmental conditions. nih.govoecd.org Aromatic hydrocarbons, as a class, are generally resistant to aqueous environmental hydrolysis. nih.gov

Specific laboratory testing confirms this resistance. According to a study following OECD Test Guideline 117, diisopropylbenzene was found to be stable when exposed to solutions at pH 4, 7, and 9 at a temperature of 50°C for five days. oecd.org This stability across a range of pH values indicates that hydrolysis is not a significant degradation pathway for this compound in the environment. oecd.org

Environmental Impact Assessments and Ecological Footprint

The environmental impact and ecological footprint of diisopropylbenzenes are determined by their behavior and fate in various environmental compartments. These compounds can be introduced into the environment through industrial waste streams, emissions during cumene production, and evaporation from their use in solvents and hydrocarbon fuels like gasoline. nih.gov

This compound exhibits physical and chemical properties that influence its distribution and persistence in soil and water. It is a colorless liquid that is insoluble in water. oecd.org This low water solubility, combined with a high estimated soil adsorption coefficient (Koc) of 4000, suggests that this compound is not expected to be mobile in soil and is unlikely to leach into groundwater. nih.gov

Fugacity modeling, which predicts the environmental distribution of a chemical, indicates that if diisopropylbenzene is released into the soil, it is likely to remain in that compartment. oecd.org Similarly, when released into water, it shows a strong tendency to partition into the sediment rather than remaining in the water column. oecd.org Hydrolysis is not considered a significant degradation pathway for this compound. oecd.org

Table 1: Environmental Distribution of m-Diisopropylbenzene based on Fugacity Model

Compartment Release: 100% to Air Release: 100% to Water Release: 100% to Soil
Air 99.1% 1.0% 1.9%
Water 0.0% 14.8% 0.0%
Soil 0.8% 0.1% 98.0%
Sediment 0.0% 84.0% 0.0%

Data sourced from OECD SIDS report for Diisopropylbenzene. oecd.org

As a volatile organic compound (VOC), this compound can be released into the atmosphere through evaporation. nih.govoecd.org In the atmosphere, it participates in photochemical reactions that contribute to the formation of ground-level ozone, a major component of smog. wikipedia.orgeuropa.eumdpi.com

Ground-level ozone is a secondary pollutant, meaning it is not directly emitted but is formed when precursor chemicals like VOCs and nitrogen oxides (NOx) react in the presence of sunlight. wikipedia.orgmdpi.com The primary atmospheric degradation pathway for diisopropylbenzene is its reaction with photochemically produced hydroxyl radicals (OH). oecd.org The estimated atmospheric half-life for this reaction is approximately 30 hours. nih.gov More specific studies on the meta- and para-isomers have estimated their photodegradation half-lives to be 8.3 hours and 13 hours, respectively. oecd.org This relatively rapid degradation prevents long-range atmospheric transport but contributes to ozone formation in the vicinity of its release. europa.eu

Bioaccumulation refers to the accumulation of a substance in an organism at a higher concentration than in the surrounding environment. Studies indicate that diisopropylbenzene has a potential for bioaccumulation in aquatic organisms. nih.govoecd.org

The bioconcentration factor (BCF) is a key indicator of a substance's bioaccumulation potential. Experimental data for a mixture of meta- and para-diisopropylbenzene in carp showed BCF values ranging from 503 to 3210 over a 56-day period, suggesting a moderately high to high potential for bioconcentration. oecd.org Another study measured the log BCF of the ortho- and meta-isomers in goldfish to be between 2.11 and 2.14, which also suggests that some bioconcentration may occur in aquatic life. nih.gov The compound's low water solubility and high lipophilicity (indicated by high LogPow values of 5.13 for the m-isomer and 5.23 for the p-isomer) are contributing factors to this potential. oecd.org

Data sourced from OECD SIDS report and PubChem. nih.govoecd.org

Vi. Advanced Analytical and Spectroscopic Characterization in 1,2 Diisopropylbenzene Research

Chromatographic Techniques for Analysis

Chromatography is an indispensable tool in the study of 1,2-diisopropylbenzene (B1214297), providing powerful methods for separating and quantifying components in various matrices. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most prominently used techniques, each offering distinct advantages for specific analytical challenges.

High-performance liquid chromatography is particularly well-suited for the analysis of the oxidation products of diisopropylbenzenes. The oxidation of this compound is a commercially significant reaction, analogous to the cumene (B47948) process, which can yield valuable chemical intermediates. HPLC is used to separate and quantify the various products formed during this process, which may include hydroperoxides, alcohols, and ketones.

A study on the oxidation products of m-diisopropylbenzene established a robust HPLC method that is applicable to the analysis of other isomers, including this compound. epa.gov The method allows for the separation and determination of the starting material, intermediates, and final products in the reaction mixture. epa.govresearchgate.net The key components analyzed include the diisopropylbenzene, the corresponding dihydroperoxide, partially oxidized intermediates, and the di-carbinol. researchgate.net

The separation is typically achieved on a normal-phase column, such as silica gel, with a mobile phase consisting of a mixture of a non-polar solvent like hexane and a polar modifier like isopropyl alcohol. epa.govresearchgate.net UV detection is commonly employed, as the aromatic rings of the analytes absorb ultraviolet light at a specific wavelength, allowing for their sensitive detection and quantification. epa.govresearchgate.net

The following table summarizes typical HPLC conditions for the analysis of diisopropylbenzene oxidation products, based on a method developed for the meta-isomer.

Table 1: HPLC Parameters for the Analysis of Diisopropylbenzene Oxidation Products

Parameter Value
Chromatographic Column Inertsil SIL-100A (5 µm, 4.6 mm x 250 mm)
Mobile Phase Hexane-isopropyl alcohol (95:5 by volume)
Flow Rate 1.0 mL/min
Temperature 30 ± 2°C
Detection Wavelength 257 nm

| Injection Volume | 3 µL |

This method provides excellent separation of the various oxidation products with a relatively short analysis time and precise, reproducible results. epa.gov

Gas chromatography is a cornerstone technique for assessing the purity of this compound and determining the distribution of its isomers (1,2-, 1,3-, and 1,4-diisopropylbenzene). kelid1.irresearchgate.net Given that diisopropylbenzenes are often produced as a mixture through the alkylation of benzene (B151609) with propylene (B89431), GC provides the necessary resolution to separate these closely boiling isomers. wikipedia.org

The analysis is typically performed using a gas chromatograph equipped with a flame ionization detector (FID), which offers high sensitivity for hydrocarbons. kelid1.irantpedia.com A long capillary column with a non-polar or medium-polarity stationary phase, such as a dimethylpolysiloxane or a cyanopropylphenyl-dimethylpolysiloxane phase, is used to achieve the separation of the isomers and other process-related impurities. chromatographyonline.com

Common impurities that can be identified and quantified by GC include unreacted starting materials like benzene and cumene (isopropylbenzene), as well as other alkylated benzenes and non-aromatic hydrocarbons. kelid1.irantpedia.com The method is suitable for quality control in manufacturing processes and for research and development activities involving this compound. kelid1.ir The isomer distributions can also be accurately determined, which is crucial as the physicochemical properties and subsequent reactivity of the isomers differ. researchgate.net

Headspace gas chromatography is a powerful technique for the analysis of volatile organic compounds (VOCs) that may be present as impurities in this compound or other chemical matrices. innoteg-instruments.comscharlab.com This method is particularly advantageous as it avoids the direct injection of the non-volatile sample matrix into the GC system, which can prolong column life and reduce instrument maintenance. pharmtech.com

In headspace GC, the sample is placed in a sealed vial and heated to a specific temperature, allowing the volatile compounds to partition into the gas phase (the "headspace") above the sample. pharmtech.comalfachemic.com A portion of this headspace gas is then automatically injected into the GC for analysis. alfachemic.com This technique is ideal for detecting and quantifying residual solvents from manufacturing processes or volatile degradation products. innoteg-instruments.comscharlab.com

The United States Pharmacopeia (USP) and other regulatory bodies specify headspace GC methods for the analysis of residual solvents in pharmaceutical products, and the principles of these methods are broadly applicable to the quality control of industrial chemicals like this compound. innoteg-instruments.comthermofisher.commerckmillipore.com The technique offers high sensitivity, allowing for the detection of impurities at parts-per-million (ppm) levels or lower. scharlab.com

For the accurate quantification of this compound, its isomers, or any impurities by gas chromatography, a reliable calibration method is essential. The external standard method is one of the most common and straightforward approaches used for this purpose. chromatographyonline.comscribd.comazdhs.gov

This technique involves the preparation of a series of calibration standards containing known concentrations of the analyte(s) of interest. chromatographyonline.com Each of these standards is injected into the GC, and the corresponding peak area (or peak height) is measured. scribd.com A calibration curve is then constructed by plotting the peak area against the concentration of the analyte. chromatographyonline.com This curve establishes the relationship between the instrument response and the analyte concentration.

To quantify the analyte in an unknown sample, the sample is injected into the GC under the same conditions as the standards. The peak area of the analyte is measured, and its concentration is determined from the calibration curve. uhplcslab.com

The primary advantage of the external standard method is its simplicity. scribd.comazdhs.gov However, its accuracy is highly dependent on the consistency of the injection volume. libretexts.org Even small variations in the injected volume can lead to errors in the final calculated concentration. Therefore, the use of an autosampler for precise and repeatable injections is highly recommended when using this calibration technique. libretexts.org

Gas Chromatography (GC) for Impurity Analysis and Isomer Distribution

Spectroscopic Investigations of this compound and its Derivatives

Spectroscopic techniques provide invaluable information about the molecular structure of this compound and its derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful for elucidating the precise arrangement of atoms within a molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive method for the structural characterization of this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR spectra provide a wealth of information about the molecular environment of the atoms.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons and the protons of the two isopropyl groups. The aromatic region of the spectrum would show a complex multiplet pattern due to the coupling between the four adjacent protons on the benzene ring.

The isopropyl groups give rise to two types of signals:

A septet (a signal split into seven lines) corresponding to the single methine proton (-CH). This proton is coupled to the six protons of the two adjacent methyl groups.

A doublet (a signal split into two lines) for the twelve equivalent methyl protons (-CH₃). These protons are coupled to the single adjacent methine proton.

The chemical shifts of these protons are influenced by their local electronic environment. For a related compound, 1,4-diisopropylbenzene (B50396), the following chemical shifts have been reported:

Table 2: ¹H NMR Chemical Shifts for 1,4-Diisopropylbenzene

Protons Chemical Shift (ppm)
Aromatic (C₆H₄) ~7.15
Methine (CH) ~2.86

| Methyl (CH₃) | ~1.24 |

Data sourced from ChemicalBook for 1,4-diisopropylbenzene as an illustrative example. chemicalbook.com

For this compound, the aromatic protons would likely appear in a similar region, though the splitting pattern would be more complex due to the ortho substitution. The isopropyl proton signals would also be expected in similar regions.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, due to molecular symmetry, four distinct signals would be expected in the aromatic region and two signals for the isopropyl carbons (one for the methine carbon and one for the methyl carbons). The chemical shifts of these carbons provide further confirmation of the molecular structure.

Mass Spectrometry (MS) for Identification and Characterization

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight and the elucidation of its structure through fragmentation patterns. In the analysis of this compound (C₁₂H₁₈), with a molecular weight of approximately 162.27 g/mol , electron ionization (EI) is a commonly employed method. nih.govwikipedia.org

Upon electron impact, the this compound molecule loses an electron to form a molecular ion (M⁺•) with an m/z corresponding to its molecular weight. This molecular ion is often observed in the mass spectrum, although its intensity can vary. Due to the high energy of electron ionization, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments and neutral radicals. The fragmentation pattern is characteristic of the molecule's structure. libretexts.orguni-saarland.de

For this compound, a prominent fragmentation pathway involves the cleavage of a methyl group (CH₃•) from one of the isopropyl substituents. This results in the formation of a stable secondary benzylic carbocation. The loss of a methyl radical (mass = 15 amu) from the molecular ion (m/z 162) leads to a significant peak at an m/z of 147. This is often a base peak or a very intense peak in the spectrum.

Further fragmentation can occur, though the stability of the aromatic ring means that it often remains intact. libretexts.org Another notable fragment can be observed at an m/z of 119, which may result from the loss of a propyl group or other rearrangements. The analysis of these fragmentation patterns provides a molecular fingerprint, enabling the unambiguous identification of this compound.

Table 1: Key Mass Spectrometry Data for this compound

PropertyValue
Molecular FormulaC₁₂H₁₈
Molecular Weight162.27 g/mol
Molecular Ion (M⁺•) m/z162
Major Fragment Ion m/z147 ([M-15]⁺)
Other Significant Fragment m/z119

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. An FT-IR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range. This is a significant advantage over a dispersive spectrometer, which measures intensity over a narrow range of wavelengths at a time. The FT-IR spectrum provides information about the functional groups and bonding within a molecule. nist.gov

The FT-IR spectrum of this compound exhibits characteristic absorption bands that are indicative of its aromatic and aliphatic components. The presence of the benzene ring and the isopropyl substituents gives rise to a unique spectral signature.

Key regions in the FT-IR spectrum of this compound include:

Aromatic C-H Stretching: Aromatic compounds show characteristic C-H stretching vibrations in the region of 3100-3000 cm⁻¹. libretexts.orgvscht.cz

Aliphatic C-H Stretching: The C-H bonds of the isopropyl groups exhibit stretching vibrations in the 3000-2850 cm⁻¹ region. udel.edu

Aromatic C=C Stretching: The in-ring carbon-carbon double bond stretching vibrations of the benzene ring typically appear as a series of bands in the 1600-1400 cm⁻¹ region. libretexts.org

C-H Bending: Bending vibrations for the methyl groups of the isopropyl substituents are also expected.

Out-of-Plane (oop) C-H Bending: The pattern of substitution on the benzene ring can be determined by analyzing the strong C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region. For ortho-disubstituted benzenes, such as this compound, a characteristic strong absorption band is expected in the 770-735 cm⁻¹ range. quimicaorganica.orgspectroscopyonline.com

The combination of these absorption bands allows for the structural confirmation of this compound.

Table 2: Expected FT-IR Absorption Bands for this compound

Vibrational ModeExpected Wavenumber Range (cm⁻¹)
Aromatic C-H Stretch3100 - 3000
Aliphatic C-H Stretch3000 - 2850
Aromatic C=C In-Ring Stretch1600 - 1400
Ortho-Substitution C-H Out-of-Plane Bend770 - 735

UV Detection in HPLC Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating components of a mixture. When coupled with a Ultraviolet (UV) detector, it becomes a highly effective method for the quantitative analysis of compounds that absorb UV light. Aromatic hydrocarbons, including this compound, are well-suited for HPLC with UV detection due to the presence of the benzene ring, which acts as a chromophore. axcendcorp.comijcce.ac.ir

The benzene ring in this compound absorbs UV radiation, leading to electronic transitions. The wavelength of maximum absorbance (λmax) is a key parameter for setting the UV detector to achieve the highest sensitivity for the analyte. For many polycyclic aromatic hydrocarbons (PAHs) and related compounds, a detection wavelength of 254 nm is commonly used, as it provides good sensitivity for a wide range of aromatic structures. ijcce.ac.iringenieria-analitica.com

In the context of HPLC analysis, a sample containing this compound is injected into the system and passes through a column packed with a stationary phase. The components of the sample are separated based on their interactions with the stationary and mobile phases. As the separated components elute from the column, they pass through the flow cell of the UV detector. The detector measures the absorbance of UV light at a specific wavelength, and the resulting signal is proportional to the concentration of the analyte in the eluting solvent. This allows for the quantification of this compound in the sample. pjoes.com The choice of mobile phase and stationary phase is critical for achieving good separation from other components in a mixture.

Table 3: General Parameters for HPLC-UV Detection of Aromatic Hydrocarbons

ParameterTypical Value/Range
Stationary PhaseC18 (Reversed-Phase)
Mobile PhaseAcetonitrile/Water or Methanol/Water mixtures
Detection Wavelength~254 nm

Vii. Computational Chemistry and Theoretical Studies of 1,2 Diisopropylbenzene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool for predicting the properties of chemical systems. DFT calculations for aromatic compounds can provide valuable information about their geometry, electronic properties, and reactivity.

While specific DFT studies focusing exclusively on 1,2-diisopropylbenzene (B1214297) are not extensively detailed in the available literature, the principles of DFT are routinely applied to substituted benzene (B151609) derivatives to understand their structural and electronic characteristics. Such calculations would typically optimize the molecular geometry to find the most stable arrangement of atoms and calculate the corresponding electronic energy.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions.

For aromatic compounds, the HOMO and LUMO are typically π-orbitals associated with the benzene ring. The energies of these orbitals, and thus the gap, are influenced by the nature and position of substituents. For this compound, the electron-donating isopropyl groups would be expected to raise the energy of the HOMO and LUMO compared to unsubstituted benzene, potentially affecting the HOMO-LUMO gap. However, specific calculated values for the HOMO-LUMO energy profile of this compound are not prominently available in published research. A comparative theoretical study of diisopropylbenzene isomers would be necessary to elucidate the precise effects of the ortho-substitution pattern on its frontier orbital energies.

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the primary focus of a conformational analysis would be the rotation of the two isopropyl groups relative to the benzene ring and to each other. Due to steric hindrance between the adjacent bulky isopropyl groups, their rotation is expected to be significantly restricted.

Theoretical conformational analysis, typically performed using methods like DFT, would involve calculating the potential energy surface as a function of the dihedral angles describing the orientation of the isopropyl groups. This would allow for the identification of the most stable conformers (energy minima) and the transition states for their interconversion. While such studies are common for substituted ethanes and other flexible molecules, a detailed computational conformational analysis specifically for this compound is not readily found in the scientific literature. The steric clash between the ortho-isopropyl groups likely results in a preferred conformation where the methyl groups are oriented away from each other to minimize repulsion.

Molecular Interactions and Thermodynamic Properties

The study of molecular interactions is key to understanding the physical properties of a substance, such as its boiling point, melting point, and solubility. For this compound, these interactions are dominated by van der Waals forces, specifically London dispersion forces, due to its nonpolar nature.

Thermodynamic properties of the diisopropylbenzene isomers have been a subject of interest, although detailed computational studies on the molecular interactions of the 1,2-isomer are limited. Experimental data provides some insight into these properties.

Table 1: Comparison of Physical and Thermodynamic Properties of Diisopropylbenzene Isomers

PropertyThis compound1,3-Diisopropylbenzene (B165221)1,4-Diisopropylbenzene (B50396)
Boiling Point 205 °C nih.gov203 °C wikipedia.org210 °C
Melting Point -57 °C nih.gov-63 °C wikipedia.org-17 °C
Density (g/cm³) 0.8760.856 wikipedia.org0.857

Note: Data for 1,4-diisopropylbenzene is sourced from publicly available chemical databases and may vary slightly between sources.

Computational methods can be used to calculate thermodynamic properties such as enthalpy of formation. For instance, a study on 1,4-diisopropylbenzene reported its ideal-gas enthalpy of formation. nist.gov Similar theoretical calculations for this compound would be valuable for understanding its relative stability compared to the other isomers.

Modeling of Reaction Mechanisms

Modeling of reaction mechanisms using computational chemistry allows for the detailed exploration of reaction pathways, transition states, and activation energies. For this compound, relevant reactions could include isomerization, transalkylation, and oxidation. wikipedia.org

For example, the isomerization of diisopropylbenzene isomers is a commercially important process. researchgate.net Computational modeling of this reaction would involve calculating the potential energy surface for the migration of an isopropyl group around the benzene ring. This would help in identifying the most likely intermediates and transition states, and in understanding the role of catalysts, such as zeolites, in facilitating the reaction. While kinetic studies of diisopropylbenzene transalkylation with benzene over zeolite catalysts have been performed, researchgate.net specific computational models detailing the reaction mechanism at the molecular level for the 1,2-isomer are not widely published.

Diffusion Studies in Zeolite Crystals

Zeolites are microporous crystalline aluminosilicates that are widely used as catalysts and adsorbents in the chemical industry. The diffusion of molecules within the intricate pore structures of zeolites is a critical factor that often controls the rate and selectivity of catalytic reactions. Understanding the diffusion of aromatic hydrocarbons like diisopropylbenzene in zeolites is therefore of significant interest.

Theoretical studies and computational simulations play a vital role in elucidating the diffusion mechanisms at a molecular level. While research specifically detailing the diffusion of this compound is sparse, studies on the closely related 1,3-diisopropylbenzene provide significant insights into the methodologies and findings in this area.

One study investigated the kinetics of desorption of 1,3-diisopropylbenzene from NaY-zeolite crystals. acs.orgresearchgate.net Such studies are crucial as they provide fundamental data on how these molecules move within the confined spaces of zeolite pores. The desorption process is often limited by intracrystalline diffusion, and its rate can be measured experimentally and modeled theoretically.

The Zero-Length-Column (ZLC) technique is a powerful experimental method for studying the diffusion and adsorption of gases and liquids in porous materials like zeolites. acs.org In a ZLC experiment, a small sample of the adsorbent (zeolite crystals) is packed into a column of negligible length. The adsorbent is first saturated with the adsorbate (e.g., diisopropylbenzene) and then purged with an inert carrier gas. The concentration of the desorbing species in the outlet stream is monitored over time, providing a desorption curve.

The shape of this desorption curve is determined by the rate of diffusion of the molecule out of the zeolite crystals. By fitting the experimental desorption curve to a mathematical model of the diffusion process, the intracrystalline diffusivity can be determined.

In the study of 1,3-diisopropylbenzene desorption from NaY-zeolite crystals, the ZLC method was employed to measure the desorption kinetics. acs.orgresearchgate.net The researchers found that the equilibrium adsorption properties were non-linear. Consequently, they used a non-linear asymptotic form of the ZLC model to extract the zero-loading diffusivities from their data. The study also reported the activation energy for the diffusion of 1,3-diisopropylbenzene to be approximately 66 kJ/mol. acs.org This value represents the energy barrier that the molecule must overcome to move from one site to another within the zeolite framework.

Adsorption and Diffusion Kinetics

Computational and theoretical investigations into the adsorption and diffusion kinetics of this compound are notably scarce in publicly available scientific literature. While extensive research exists for other isomers, particularly 1,3-diisopropylbenzene and 1,3,5-triisopropylbenzene, direct computational studies detailing the adsorption and diffusion behavior of the 1,2- isomer are not readily found.

Studies on related isomers, such as 1,3-diisopropylbenzene, have utilized techniques like the zero-length-column (ZLC) method to experimentally determine desorption kinetics and diffusion within porous materials like NaY-zeolite crystals. These studies often extract zero-loading diffusivities using nonlinear asymptotic forms of the ZLC model and report on activation energies for diffusion. For instance, the activation energy for the diffusion of 1,3-diisopropylbenzene has been determined to be approximately 66 kJ/mol in such systems. However, it is crucial to note that these findings are not directly transferable to this compound due to differences in molecular geometry and steric hindrance, which would significantly influence its interaction with and movement through a porous medium.

The lack of specific computational models for this compound means that detailed data tables regarding its adsorption energies on various surfaces, diffusion coefficients in different media, and the kinetic parameters of these processes cannot be provided at this time. The development of such models would be a valuable contribution to understanding the behavior of this compound in various applications, from catalysis to environmental science. Theoretical studies would likely involve molecular dynamics simulations and density functional theory (DFT) calculations to model the interaction of this compound with adsorbent surfaces and to calculate the energy barriers associated with its diffusion.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing 1,2-diisopropylbenzene, and how can reaction conditions be optimized?

  • Methodology : The hydroperoxidation of diisopropylbenzene isomers is a key synthetic route. For example, acid-catalyzed decomposition of cumene hydroperoxide (CHP) derivatives can yield this compound. Reaction optimization involves controlling temperature (typically 80–120°C), catalyst selection (e.g., sulfuric acid or solid acids), and stoichiometric ratios to minimize side products like 1,3- or 1,4-isomers .
  • Validation : Monitor reaction progress via gas chromatography (GC) or high-performance liquid chromatography (HPLC) to quantify isomer distributions .

Q. How can spectroscopic and chromatographic techniques differentiate this compound from its structural isomers?

  • Analytical Workflow :

  • NMR : Use 1H^1H-NMR to identify distinct aromatic proton splitting patterns (e.g., para-substituted isomers show simpler splitting than ortho/meta).
  • GC-MS : Compare retention times and fragmentation patterns against reference standards. For example, this compound (CAS 25321-09-9) elutes later than 1,4-isomers (CAS 100-18-5) due to polarity differences .
    • Table : Key Isomer Identifiers
IsomerCAS NumberMolecular Formula
This compound25321-09-9C₁₂H₁₈
1,3-diisopropylbenzene99-62-7C₁₂H₁₈
1,4-diisopropylbenzene100-18-5C₁₂H₁₈

Q. What factors influence the thermodynamic stability of this compound compared to other isomers?

  • Key Factors : Steric hindrance and electronic effects. DFT/B3PW91/6-31G** calculations show that 1,3- and 1,4-isomers have lower Gibbs free energy due to reduced steric strain between isopropyl groups. Experimental equilibrium mixtures at 25°C confirm 1,2-isomers constitute <10% of the mixture .

Q. What protocols ensure safe handling of this compound in laboratory settings?

  • Safety Measures :

  • Use engineering controls (fume hoods) to limit airborne exposure.
  • Implement emergency showers/eye wash stations.
  • Train personnel in decontamination procedures (e.g., removing contaminated clothing) .

Advanced Research Questions

Q. How do computational methods like DFT predict isomer distributions of diisopropylbenzene, and how do they align with experimental data?

  • Computational Approach : Density Functional Theory (DFT) at the B3PW91/6-31G** level calculates total energy and Gibbs free energy of isomers. For this compound, deviations in steric interactions result in higher energy states. Predicted populations match experimental GC data within ±5% .

Q. What mechanistic insights explain the selectivity of acid-catalyzed hydroperoxidation reactions involving diisopropylbenzene?

  • Mechanism : Protonation of the hydroperoxide group forms a carbocation intermediate, favoring electrophilic substitution at the least sterically hindered position (para > meta > ortho). Selectivity is enhanced using solid acid catalysts (e.g., zeolites) that restrict transition-state geometry .

Q. How can discrepancies in thermodynamic data (e.g., enthalpy of formation) for diisopropylbenzene isomers be resolved?

  • Resolution Strategy : Cross-validate experimental calorimetry data (e.g., bomb calorimetry) with computational results. For instance, NIST-reported enthalpies for 1,4-diisopropylbenzene (ΔH°f = −67.8 kJ/mol) align with DFT predictions within 2% error .

Q. What analytical challenges arise in quantifying trace impurities in diisopropylbenzene samples, and how can they be mitigated?

  • Challenges : Co-elution of structurally similar byproducts (e.g., tert-butyl derivatives) in GC.
  • Solutions : Use tandem mass spectrometry (GC-MS/MS) for selective ion monitoring or employ orthogonal methods like HPLC with UV/Vis detection .

Q. How do catalytic systems influence the isomerization kinetics of diisopropylbenzene under varying conditions?

  • Catalytic Impact : Acidic catalysts (e.g., AlCl₃) accelerate isomerization via carbocation rearrangement. Kinetic studies show pseudo-first-order behavior at 100°C, with activation energies ranging from 80–100 kJ/mol depending on isomer .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.